molecular formula C11H12O3 B13682638 7-Ethoxychroman-2-one

7-Ethoxychroman-2-one

Cat. No.: B13682638
M. Wt: 192.21 g/mol
InChI Key: ZXHOCZOYUBLYBK-UHFFFAOYSA-N
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Description

7-Ethoxychroman-2-one is a chemical compound belonging to the chromanone family Chromanones are a class of benzopyran derivatives known for their diverse biological and pharmacological activities The structure of this compound consists of a chroman-2-one core with an ethoxy group attached at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxychroman-2-one can be achieved through various methods. One common approach involves the reaction of 7-hydroxychroman-2-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) under reflux conditions. The ethylation of the hydroxyl group at the 7th position results in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxychroman-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chroman-2-one derivatives.

    Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

    Substitution: The ethoxy group at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of chroman-2-one derivatives.

    Reduction: Formation of dihydro-7-ethoxychroman-2-one.

    Substitution: Formation of 7-substituted chroman-2-one derivatives.

Scientific Research Applications

7-Ethoxychroman-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-Ethoxychroman-2-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Acting as an inhibitor of specific enzymes involved in disease pathways.

    Modulating Receptors: Binding to and modulating the activity of certain receptors.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

    7-Hydroxychroman-2-one: Lacks the ethoxy group at the 7th position.

    7-Methoxychroman-2-one: Contains a methoxy group instead of an ethoxy group.

    Chromone: A structurally related compound with a double bond between C2 and C3.

Uniqueness of 7-Ethoxychroman-2-one:

  • The presence of the ethoxy group at the 7th position imparts unique chemical and biological properties to this compound, distinguishing it from other chromanone derivatives.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

7-ethoxy-3,4-dihydrochromen-2-one

InChI

InChI=1S/C11H12O3/c1-2-13-9-5-3-8-4-6-11(12)14-10(8)7-9/h3,5,7H,2,4,6H2,1H3

InChI Key

ZXHOCZOYUBLYBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(CCC(=O)O2)C=C1

Origin of Product

United States

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